4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Overview
Description
4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C13H19BO2 and its molecular weight is 218.1 g/mol. The purity is usually 95%.
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Biological Activity
4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS No. 1310404-79-5) is a boron-containing organic compound characterized by its unique dioxaborinane structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C13H19BO2
- Molecular Weight : 218.1 g/mol
- Structural Features : The compound contains a dioxaborinane ring and a 3-methylphenyl substituent, which may influence its biological interactions.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have indicated that boron-containing compounds exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.
- Case Study : A study on similar dioxaborinanes revealed their effectiveness in inhibiting the proliferation of breast cancer cells, suggesting that this compound could have similar effects .
Antimicrobial Properties
Research has shown that dioxaborinanes can possess antimicrobial activity:
- In Vitro Studies : Tests against various bacterial strains demonstrated that certain derivatives exhibit significant antibacterial effects. The presence of the methylphenyl group may enhance this activity by affecting membrane permeability .
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of specific bacteria |
Mechanistic Insights
The biological activities of this compound can be attributed to:
Properties
IUPAC Name |
4,4,6-trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-5-7-12(8-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVQRSUPLUHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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